N-[(2-METHOXYPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE
Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a methoxyphenylmethyl group and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution with Methoxyphenylmethyl Group: The phenothiazine core is then reacted with a methoxyphenylmethyl halide under basic conditions to introduce the methoxyphenylmethyl group.
Introduction of the Carboxamide Group: The final step involves the reaction of the substituted phenothiazine with an appropriate carboxylic acid derivative (such as an acid chloride) to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist at certain neurotransmitter receptors, thereby influencing neural signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
N-[(2-METHOXYPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenylmethyl group and carboxamide functionality differentiate it from other phenothiazine derivatives, potentially leading to unique pharmacological effects and applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]phenothiazine-10-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-18-11-5-2-8-15(18)14-22-21(24)23-16-9-3-6-12-19(16)26-20-13-7-4-10-17(20)23/h2-13H,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQHJNUYPJFGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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